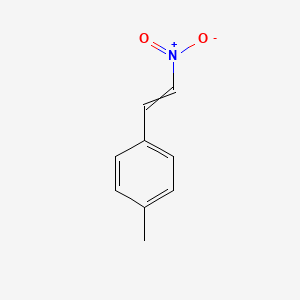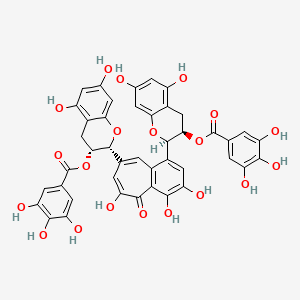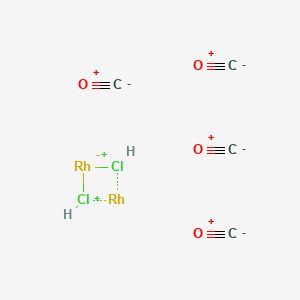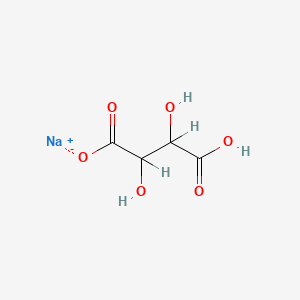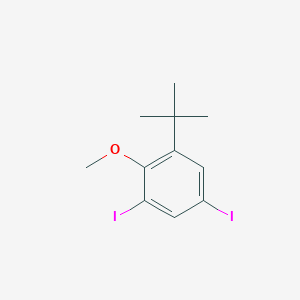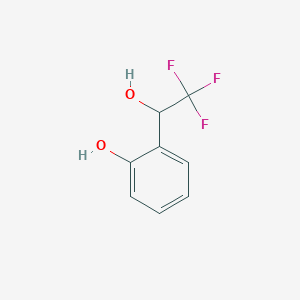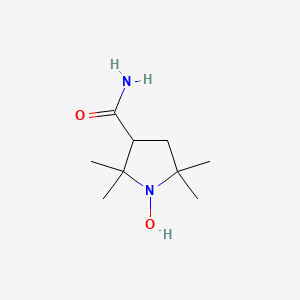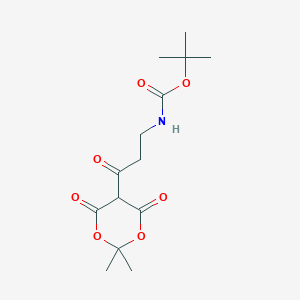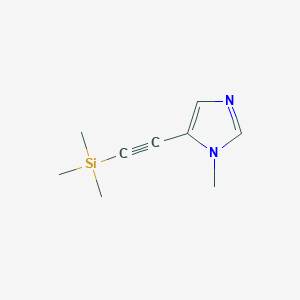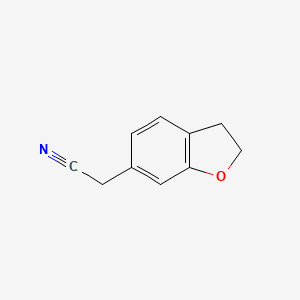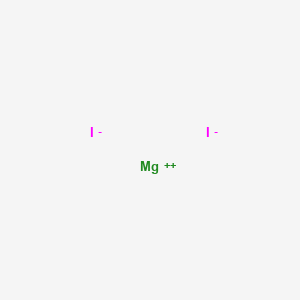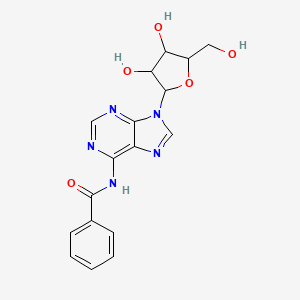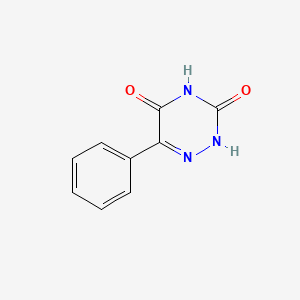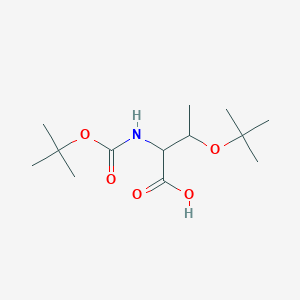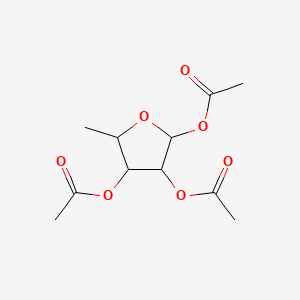
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is a chemical compound with the molecular formula C13H18O9. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. This compound is characterized by the presence of three acetate groups attached to the tetrahydrofuran ring, making it a triacetate ester. It is commonly used in organic synthesis and has various applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate typically involves the acetylation of a precursor compound, such as a tetrahydrofuran derivative. The reaction is carried out using acetic anhydride in the presence of a catalyst, such as pyridine, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final triacetate product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetate groups to hydroxyl groups.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
科学研究应用
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also participate in chemical reactions that modify its structure, thereby influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(2S,3R,4R,5R)-5-(Acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate: A closely related compound with similar structural features.
(2S,3R,4S,5R,6R)-6-(Acetoxymethyl)-5-(((2S,3R,4S,5S,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2,3,4-triyl triacetate: Another similar compound with additional acetoxymethyl groups.
Uniqueness
(2S,3R,4R,5R)-5-methyltetrahydrofuran-2,3,4-triyl triacetate is unique due to its specific stereochemistry and the presence of three acetate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C11H16O7 |
|---|---|
分子量 |
260.24 g/mol |
IUPAC 名称 |
(4,5-diacetyloxy-2-methyloxolan-3-yl) acetate |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3 |
InChI 键 |
NXEJETQVUQAKTO-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
